molecular formula C21H27NO2 B1226633 6-(Dimethylamino)-4-(4-hydroxyphenyl)-4-phenylheptan-3-one CAS No. 41238-35-1

6-(Dimethylamino)-4-(4-hydroxyphenyl)-4-phenylheptan-3-one

Cat. No.: B1226633
CAS No.: 41238-35-1
M. Wt: 325.4 g/mol
InChI Key: MNOLUSMZZLSOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-4-(4-hydroxyphenyl)-4-phenylheptan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41238-35-1

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

6-(dimethylamino)-4-(4-hydroxyphenyl)-4-phenylheptan-3-one

InChI

InChI=1S/C21H27NO2/c1-5-20(24)21(15-16(2)22(3)4,17-9-7-6-8-10-17)18-11-13-19(23)14-12-18/h6-14,16,23H,5,15H2,1-4H3

InChI Key

MNOLUSMZZLSOKM-UHFFFAOYSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=C(C=C2)O

Synonyms

6-dimethylamino-4-(4-hydroxyphenyl)-4-phenylheptan-3-one
6-dimethylamino-4-(4-hydroxyphenyl)-4-phenylheptan-3-one hydrobromide
para-hydroxymethadone

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 5 is repeated using the methadone derivative 6-methylamino-4-phenyl-4-(4-hydroxyphenyl)heptan-3-one except for the following modifications. Instead of mixing the NaI125 reaction mixture on a Vortex mixer the mixture is shaken gently for 90 seconds and after addition of the bisulfite the mixture is shaken gently for 30 seconds. Finally 2.0 ml of 0.1 M Tris buffer pH 7.0 is used prior to the column chromatography step. The resulting above-captioned labeled antigen is obtained in Fractions #22-27 at a radioactive concentration of 10.5μCi/ml. EXAMPLE 7
Name
methadone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.